molecular formula C22H22ClN3OS B2354732 1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898407-79-9

1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2354732
CAS No.: 898407-79-9
M. Wt: 411.95
InChI Key: XPZIIYXZNNHRDR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H22ClN3OS and its molecular weight is 411.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates the potential antimicrobial and antifungal activities of compounds related to 1-(4-chlorophenyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea. For example, new quinazolines have been synthesized and shown to possess antibacterial and antifungal properties against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Additionally, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been evaluated for their antimicrobial activities, showing good activity compared with standard drugs (Patel & Shaikh, 2011).

Tyrosinase Inhibition

Isoquinoline urea/thiourea derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme crucial in the melanin synthesis pathway. Among the compounds synthesized, certain derivatives were found to be effective inhibitors, suggesting their potential application in treating hyperpigmentation disorders (Genc et al., 2014).

Acetylcholinesterase Inhibition

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been synthesized and assessed for antiacetylcholinesterase activity, important for potential treatments of neurodegenerative diseases like Alzheimer's. The optimal chain length and substitutions that yield high inhibitory activities were identified, indicating the critical nature of structural elements in enhancing biological activity (Vidaluc et al., 1995).

Enzymatic Activity Modulation

Research into isoquinoline urea derivatives extends into exploring their effects on various enzymatic pathways, including their role as competitive inhibitors for specific enzymes. This opens avenues for the development of targeted therapies for a range of conditions, by modulating enzyme activities crucial to disease progression or symptom manifestation (Ye, Wang, & Wu, 2011).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c23-18-7-9-19(10-8-18)25-22(27)24-14-20(21-6-3-13-28-21)26-12-11-16-4-1-2-5-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZIIYXZNNHRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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